molecular formula C19H17Cl2N3O2 B2775185 4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-22-7

4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2775185
CAS RN: 338751-22-7
M. Wt: 390.26
InChI Key: FJJRILGMFASOIK-ATVHPVEESA-N
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Description

The compound is a complex organic molecule with multiple functional groups . It contains a pyrazolone core, which is a type of heterocyclic compound. The molecule also has two chlorophenyl groups and an ethoxy group attached to it .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, 4-chlorobenzylchloride can be reacted with methylamine in tetrahydrofuran under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazolone core, two chlorophenyl groups, and an ethoxy group . The exact molecular weight and other specific details may vary depending on the specific synthesis process and any potential impurities.

Future Directions

Indole derivatives, which have a similar structure to the compound , have been found to have diverse biological activities and have been suggested to have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities of this compound and its potential therapeutic applications.

properties

IUPAC Name

2-(4-chlorophenyl)-4-[(4-chlorophenyl)methyliminomethyl]-5-ethoxy-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2/c1-2-26-18-17(12-22-11-13-3-5-14(20)6-4-13)19(25)24(23-18)16-9-7-15(21)8-10-16/h3-10,12,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHVATYJZBZORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

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